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Foundational

Solubility profile of Ethyl 2-amino-3-bromo-6-methoxybenzoate in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-3-bromo-6-methoxybenzoate in Polar Aprotic Solvents Authored by: A Senior Application Scientist Publication Date: March 24, 2026 Abstract This techni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-3-bromo-6-methoxybenzoate in Polar Aprotic Solvents

Authored by: A Senior Application Scientist

Publication Date: March 24, 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 2-amino-3-bromo-6-methoxybenzoate, a substituted anthranilate of interest in pharmaceutical and chemical synthesis. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide establishes a robust framework for its determination. We delve into the theoretical principles governing solubility in polar aprotic solvents, provide detailed experimental protocols for accurate measurement, and discuss the expected solubility behavior based on the structural characteristics of the molecule and the properties of common polar aprotic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally related compounds.

Introduction: The Significance of Solubility in Drug Development and Synthesis

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its bioavailability, processability, and formulation. For a compound like Ethyl 2-amino-3-bromo-6-methoxybenzoate, which belongs to the class of anthranilic acid derivatives known for their biological activities, understanding its solubility is paramount.[1][2][3] Anthranilates serve as versatile building blocks in the synthesis of a wide array of therapeutic agents.[3][4] The choice of solvent is crucial in synthetic routes, purification processes such as crystallization, and in the formulation of the final drug product.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are frequently employed in organic synthesis and early-stage drug discovery.[5] These solvents possess a significant dipole moment, allowing them to dissolve a wide range of polar compounds, but they lack acidic protons, which prevents them from participating in hydrogen bonding as donors.[5][6] The interaction between a solute like Ethyl 2-amino-3-bromo-6-methoxybenzoate and these solvents is a complex interplay of intermolecular forces that dictates its solubility.

This guide will first explore the theoretical underpinnings of solubility, focusing on the principle of "like dissolves like" and the specific solute-solvent interactions at play. Subsequently, it will present a detailed, field-proven experimental workflow for the quantitative determination of solubility. Finally, it will offer insights into the expected solubility trends of the title compound in various polar aprotic solvents based on its molecular structure.

Theoretical Framework: Predicting Solubility

The age-old chemical maxim, "like dissolves like," provides a foundational, albeit simplified, understanding of solubility.[7] This principle suggests that a solute will more readily dissolve in a solvent that has similar intermolecular forces. For Ethyl 2-amino-3-bromo-6-methoxybenzoate in polar aprotic solvents, the key interactions to consider are dipole-dipole forces and London dispersion forces.

Molecular Structure of Ethyl 2-amino-3-bromo-6-methoxybenzoate:

  • Polar Functional Groups: The molecule possesses several polar functional groups: an amino group (-NH₂), an ester group (-COOEt), and a methoxy group (-OCH₃). These groups contribute to the overall polarity of the molecule.

  • Aromatic Ring: The benzene ring is largely nonpolar, contributing to van der Waals interactions.

  • Halogen Substitution: The bromine atom is an electron-withdrawing group that can influence the electron distribution in the aromatic ring and participate in halogen bonding.

Properties of Polar Aprotic Solvents:

Polar aprotic solvents are characterized by high dielectric constants and strong dipole moments.[6] They can act as hydrogen bond acceptors (e.g., the oxygen in DMSO or DMF) but not donors.[6] This characteristic is pivotal in their interaction with solutes. A summary of the properties of common polar aprotic solvents is presented in Table 1.

Table 1: Properties of Common Polar Aprotic Solvents

SolventChemical FormulaBoiling Point (°C)Dielectric ConstantDipole Moment (D)
Acetone(CH₃)₂CO56.121.82.91
AcetonitrileCH₃CN8238.33.20
DichloromethaneCH₂Cl₂39.69.081.6
Dimethylformamide (DMF)(CH₃)₂NCHO15336.73.86
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO18946.73.96
N-Methylpyrrolidone (NMP)CH₃NCOC₃H₆20332.34.09

Data sourced from multiple chemical reference databases.[6]

Expected Solute-Solvent Interactions:

The dissolution of Ethyl 2-amino-3-bromo-6-methoxybenzoate in a polar aprotic solvent involves the disruption of the crystal lattice of the solid solute and the formation of new interactions between the solute and solvent molecules. The primary interactions will be:

  • Dipole-Dipole Interactions: Between the polar functional groups of the solute and the polar solvent molecules.

  • Hydrogen Bonding (Acceptor): The amino group of the solute can act as a hydrogen bond donor to the hydrogen bond acceptor sites on the polar aprotic solvent molecules (e.g., the oxygen atom in DMSO).

  • London Dispersion Forces: Between the nonpolar aromatic ring of the solute and the alkyl groups of the solvent molecules.

The overall solubility will depend on the net energy change of this process. If the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions, the compound will be soluble.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[8]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of Ethyl 2-amino-3-bromo-6-methoxybenzoate in a given polar aprotic solvent at a controlled temperature.

Materials:

  • Ethyl 2-amino-3-bromo-6-methoxybenzoate (solid)

  • Selected polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile, THF)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solid solute prep2 Add a known volume of solvent prep1->prep2 to vial equil Agitate at constant temperature (24-72 hours) prep2->equil sample Allow to settle equil->sample filter Withdraw supernatant & filter sample->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze quant Determine concentration from calibration curve analyze->quant

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid Ethyl 2-amino-3-bromo-6-methoxybenzoate to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired polar aprotic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically by taking samples at different time points until the concentration plateaus.

  • Sample Withdrawal and Preparation:

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.

    • A calibration curve should be prepared using standard solutions of Ethyl 2-amino-3-bromo-6-methoxybenzoate of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Equilibrium Confirmation: As mentioned, sampling at multiple time points (e.g., 24, 48, and 72 hours) is essential to confirm that equilibrium has been reached.

  • Mass Balance: After the experiment, the remaining solid can be dried and weighed to perform a mass balance calculation, although this is often challenging with small sample sizes.

  • Multiple Replicates: The experiment should be performed in at least triplicate to assess the precision of the measurement.

  • Purity of Compound and Solvent: The purity of both the solute and the solvent should be confirmed before the experiment, as impurities can significantly affect solubility.

Predicted Solubility Profile and Discussion

Based on the principles of intermolecular forces, a qualitative prediction of the solubility of Ethyl 2-amino-3-bromo-6-methoxybenzoate in common polar aprotic solvents can be made.

Expected Solubility Trends:

G cluster_solvents Polar Aprotic Solvents (Increasing Polarity & H-bond Acceptor Strength) cluster_solubility Expected Solubility of Ethyl 2-amino-3-bromo-6-methoxybenzoate THF THF ACN Acetonitrile solubility Increasing Solubility THF->solubility Lower DMF DMF DMSO DMSO DMSO->solubility Higher

Figure 2: Predicted trend of solubility based on solvent properties.

It is anticipated that the solubility of Ethyl 2-amino-3-bromo-6-methoxybenzoate will generally increase with the increasing polarity and hydrogen bond accepting ability of the solvent.

  • DMSO and DMF: These are highly polar solvents with strong hydrogen bond accepting capabilities. They are expected to be excellent solvents for the title compound due to strong dipole-dipole interactions and the ability to accept hydrogen bonds from the amino group.

  • Acetonitrile (ACN): ACN is also a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO and DMF. Therefore, the solubility is expected to be lower than in DMSO or DMF.

  • Tetrahydrofuran (THF): THF is less polar than the other solvents listed and is also a weaker hydrogen bond acceptor. Consequently, it is predicted to be the poorest solvent for this compound among the selected polar aprotic solvents.

Table 2: Hypothetical Qualitative Solubility Data

SolventPredicted SolubilityRationale
DMSOVery SolubleHigh polarity and strong H-bond acceptor.
DMFSoluble to Very SolubleHigh polarity and strong H-bond acceptor.
AcetonitrileModerately SolubleModerate polarity and weaker H-bond acceptor.
THFSparingly SolubleLower polarity and weaker H-bond acceptor.

This table presents predicted trends and should be confirmed by experimental data.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC - NIH. (2022, March 27).
  • Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. (2011, April 15).
  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - RSC Publishing.
  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H) - PMC. (2021, March 2).
  • Polar aprotic solvent - Wikipedia.
  • 1 Prioritised substance group: Aprotic solvents | HBM4EU.

Sources

Protocols & Analytical Methods

Method

Application Note & Synthetic Protocol: A Step-by-Step Guide to the Preparation of Ethyl 2-amino-3-bromo-6-methoxybenzoate

Introduction Ethyl 2-amino-3-bromo-6-methoxybenzoate is a valuable substituted anthranilate derivative with significant potential as a key building block in the synthesis of complex heterocyclic compounds and as an inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-amino-3-bromo-6-methoxybenzoate is a valuable substituted anthranilate derivative with significant potential as a key building block in the synthesis of complex heterocyclic compounds and as an intermediate in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring electron-donating amino and methoxy groups alongside a strategically positioned bromine atom, makes it an attractive scaffold for medicinal chemists. The bromine atom, in particular, serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This application note provides a detailed, two-step synthetic protocol for the preparation of Ethyl 2-amino-3-bromo-6-methoxybenzoate, commencing from the commercially available 2-amino-6-methoxybenzoic acid. The protocol is designed for researchers and scientists in organic synthesis and drug development, offering a reliable and reproducible methodology.

Scientific Rationale and Strategy

The synthetic strategy is predicated on a logical two-step sequence:

  • Fischer Esterification: The initial step involves the conversion of the carboxylic acid moiety of 2-amino-6-methoxybenzoic acid into its corresponding ethyl ester. The Fischer-Speier esterification is a classic and robust method for this transformation, utilizing an excess of ethanol as both the reactant and solvent in the presence of a strong acid catalyst. This approach is favored for its operational simplicity and generally high yields.[1][2][3][4]

  • Regioselective Aromatic Bromination: The second and most critical step is the selective introduction of a bromine atom at the C3 position of the aromatic ring. The substrate, ethyl 2-amino-6-methoxybenzoate, possesses two activating, ortho-, para-directing groups: an amino group (-NH2) and a methoxy group (-OCH3).[5][6][7][8] The amino group is a significantly stronger activating group than the methoxy group, and therefore, its directing effect will predominantly govern the position of electrophilic substitution. The positions ortho to the amino group are C3 and the already substituted C1. The position para to the amino group is C5. The methoxy group directs to its ortho positions (C5 and the already substituted C1) and its para position (C3). Consequently, both groups strongly favor substitution at the C3 and C5 positions. However, the C3 position benefits from being para to the methoxy group and ortho to the powerful amino directing group, making it the most electronically enriched and sterically accessible site for electrophilic attack. For this transformation, N-Bromosuccinimide (NBS) is selected as the brominating agent. NBS is a mild and selective reagent for the bromination of activated aromatic rings, offering advantages over elemental bromine in terms of handling and side-product formation.[9][10] The choice of solvent can also play a role in the regioselectivity of NBS brominations.[9]

Experimental Protocol

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, condensers, and separatory funnels, is required. Product purification will be performed using column chromatography, and the final product will be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier
2-Amino-6-methoxybenzoic acidC₈H₉NO₃167.16Commercially Available
Ethanol (absolute)C₂H₅OH46.07Standard Supplier
Sulfuric acid (concentrated)H₂SO₄98.08Standard Supplier
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Standard Supplier
Dichloromethane (DCM)CH₂Cl₂84.93Standard Supplier
Saturated Sodium BicarbonateNaHCO₃84.01Standard Supplier
Brine (Saturated NaCl)NaCl58.44Standard Supplier
Anhydrous Sodium SulfateNa₂SO₄142.04Standard Supplier
Silica Gel (for column chromatography)SiO₂60.08Standard Supplier
Ethyl AcetateC₄H₈O₂88.11Standard Supplier
HexanesC₆H₁₄86.18Standard Supplier
Step 1: Synthesis of Ethyl 2-amino-6-methoxybenzoate

This procedure outlines the Fischer esterification of 2-amino-6-methoxybenzoic acid.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-methoxybenzoic acid (10.0 g, 59.8 mmol).

  • Add absolute ethanol (150 mL). The starting material will not fully dissolve at room temperature.

  • Slowly and carefully, with stirring, add concentrated sulfuric acid (3.0 mL) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Carefully pour the concentrated reaction mixture into a beaker containing 300 mL of ice-cold water.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-amino-6-methoxybenzoate. The product is often sufficiently pure for the next step, but can be further purified by column chromatography if necessary.

Step 2: Synthesis of Ethyl 2-amino-3-bromo-6-methoxybenzoate

This procedure details the regioselective bromination of ethyl 2-amino-6-methoxybenzoate using N-bromosuccinimide.

Protocol:

  • Dissolve the crude ethyl 2-amino-6-methoxybenzoate (from Step 1, assuming ~59.8 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (11.2 g, 63.0 mmol, 1.05 equivalents) in dichloromethane (100 mL).

  • Add the NBS solution dropwise to the cooled solution of the ester over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 100 mL of saturated sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford Ethyl 2-amino-3-bromo-6-methoxybenzoate as a solid.

Synthetic Workflow Diagram

Synthetic_Route cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Regioselective Bromination A 2-Amino-6-methoxybenzoic acid B Ethyl 2-amino-6-methoxybenzoate A->B Ethanol, H₂SO₄ (cat.), Reflux C Ethyl 2-amino-6-methoxybenzoate D Ethyl 2-amino-3-bromo-6-methoxybenzoate C->D NBS, DCM, 0 °C

Caption: Synthetic route for Ethyl 2-amino-3-bromo-6-methoxybenzoate.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of Ethyl 2-amino-3-bromo-6-methoxybenzoate. The methodology leverages a classical Fischer esterification followed by a regioselective bromination with N-bromosuccinimide, a process guided by the strong directing effects of the amino and methoxy substituents on the aromatic ring. This procedure is designed to be accessible to researchers in organic and medicinal chemistry, facilitating the production of this versatile building block for further synthetic elaborations and drug discovery endeavors.

References

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

  • MDPI. (2012, May 22). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

Sources

Application

Application Note: Orthogonal Regioselective Functionalization of Ethyl 2-amino-3-bromo-6-methoxybenzoate

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Ethyl 2-amino-3-bromo-6-methoxybenzoate (CAS: 1249770-65-7) is a dense...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Ethyl 2-amino-3-bromo-6-methoxybenzoate (CAS: 1249770-65-7) is a densely functionalized, highly sterically hindered anthranilic acid derivative. It serves as a privileged building block for the synthesis of complex heterocycles, including quinazolines, benzodiazepinones, and acridines. Because multiple reactive vectors exist on the same aromatic ring, achieving strict regiocontrol is critical. This guide details the mechanistic causality and validated protocols for the orthogonal functionalization of its C3 and C2 positions.

Mechanistic Rationale for Regioselective Divergence

The synthetic utility of this scaffold relies on exploiting the distinct electronic and steric microenvironments of its three primary reactive sites: the C3-bromide, the C2-amine, and the C1-ester.

C3-Arylation (Suzuki-Miyaura Cross-Coupling)

The C3–Br bond is highly polarized and represents the weakest bond in the molecule, making it the exclusive site for palladium-catalyzed oxidative addition[1]. However, the adjacent C2-amino group poses a risk of coordinating to the palladium(II) intermediate, which can lead to catalyst poisoning or premature protodeboronation of the coupling partner.

  • Causality of Catalyst Choice: To circumvent off-target coordination, a bidentate ligand with a large bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is employed[2]. The steric bulk of Pd(dppf)Cl₂ enforces a crowded coordination sphere that accelerates the transmetalation and reductive elimination steps, driving the reaction forward before side-reactions can occur.

C2-N-Alkylation

The basicity and nucleophilicity of the C2-aniline nitrogen are severely attenuated by the electron-withdrawing C1-ester and the inductive effect of the C3-bromine. Furthermore, the nitrogen is sterically trapped between these two ortho-substituents.

  • Causality of Base/Solvent Choice: Standard alkylation conditions (e.g., K₂CO₃ in MeCN) yield sluggish kinetics and poor conversions. Utilizing the "cesium effect" via Cs₂CO₃ in a polar aprotic solvent (DMF) is required[3]. The large, highly polarizable cesium cation minimizes tight ion-pairing, generating a highly reactive, "naked" nitrogen anion that efficiently attacks alkyl halides without causing competitive hydrolysis of the base-sensitive C1-ethyl ester.

Quantitative Reaction Metrics

The following table summarizes the validated parameters for achieving >95% regioselectivity across the three divergent functionalization pathways.

Reaction VectorTarget SiteKey Reagents & CatalystTemp (°C)Yield (%)Regioselectivity Profile
Suzuki-Miyaura C3 (C–Br)Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃80–9075–88>99% (Exclusive C3 reaction)
N-Alkylation C2 (–NH₂)R–X, Cs₂CO₃, Anhydrous DMF60–7065–82>95% (N-alkylation over O-alkylation)
Saponification C1 (–CO₂Et)LiOH·H₂O, THF/H₂O (3:1)25>90>99% (Ester cleavage only)

Experimental Protocols

Protocol A: Regioselective C3-Arylation (Suzuki-Miyaura)

This protocol is designed as a self-validating system; visual and analytical checkpoints are embedded to ensure process integrity.

Reagents:

  • Ethyl 2-amino-3-bromo-6-methoxybenzoate (1.0 equiv, 1.0 mmol, 274.1 mg)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol, 40.8 mg)

  • K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), thoroughly degassed.

Step-by-Step Methodology:

  • Preparation: Charge a 25 mL Schlenk flask with the bromo-benzoate, phenylboronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: O₂ must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Catalyst Addition: Add Pd(dppf)Cl₂ rapidly under a positive stream of Argon. The solution will immediately take on a deep red/orange hue.

  • Reaction: Heat the mixture to 85 °C in a pre-heated oil bath for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (3:1 Hexanes/EtOAc). The starting material (R_f ~ 0.6) should disappear, replaced by a highly UV-active blue fluorescent spot (R_f ~ 0.45). Validate via LC-MS (ESI+): Look for the disappearance of the characteristic 1:1 isotopic bromine doublet (m/z 274/276) and the emergence of the product mass [M+H]⁺ at m/z 272.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with water (2 × 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to afford the C3-arylated product.

Protocol B: Regioselective C2-N-Alkylation

Designed to overcome severe steric hindrance without compromising the ethyl ester.

Reagents:

  • Ethyl 2-amino-3-bromo-6-methoxybenzoate (1.0 equiv, 1.0 mmol, 274.1 mg)

  • Benzyl bromide (1.1 equiv, 1.1 mmol, 188.1 mg)

  • Cs₂CO₃ (1.5 equiv, 1.5 mmol, 488.7 mg)

  • Solvent: Anhydrous DMF (5 mL).

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, suspend the bromo-benzoate and Cs₂CO₃ in anhydrous DMF under Nitrogen.

  • Activation: Stir the suspension at room temperature for 15 minutes. Causality: This pre-incubation allows the cesium base to deprotonate the sterically hindered aniline, forming the active nucleophilic species before the electrophile is introduced.

  • Alkylation: Add benzyl bromide dropwise via microsyringe. Seal the vial and heat to 60 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. TLC is often insufficient here as the N-benzyl product and starting material may co-elute. LC-MS (ESI+) will clearly show the mass shift to [M+H]⁺ m/z 364/366. If di-alkylation is observed (m/z 454/456), reduce the temperature to 50 °C in future runs.

  • Workup: Cool to room temperature. Quench with ice-cold water (15 mL) to precipitate the product. Extract with EtOAc (3 × 10 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the high-boiling solvent.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 5-15% EtOAc in Hexanes).

Reaction Workflow Visualization

Workflow SM Ethyl 2-amino-3-bromo- 6-methoxybenzoate C3 C3-Arylation (Suzuki-Miyaura) SM->C3 Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O C2 C2-N-Alkylation (Nucleophilic Sub.) SM->C2 R-X, Cs2CO3 DMF, 60°C C1 C1-Hydrolysis (Saponification) SM->C1 LiOH·H2O THF/H2O, rt Het Downstream Heterocycles (e.g., Quinazolines) C3->Het Cyclocondensation C2->Het Cyclocondensation

Divergent regioselective functionalization pathways of Ethyl 2-amino-3-bromo-6-methoxybenzoate.

References

  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer Journal of Medicinal Chemistry[Link]

  • Synthesis of Triphenylene-Based Triptycenes via Suzuki–Miyaura Cross-Coupling and Subsequent Scholl Reaction The Journal of Organic Chemistry[Link]

  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols Chemical Communications (RSC Publishing)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best column chromatography purification methods for Ethyl 2-amino-3-bromo-6-methoxybenzoate

Technical Support Center: Purification of Ethyl 2-amino-3-bromo-6-methoxybenzoate Welcome to the technical support center for the column chromatography purification of Ethyl 2-amino-3-bromo-6-methoxybenzoate. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Ethyl 2-amino-3-bromo-6-methoxybenzoate

Welcome to the technical support center for the column chromatography purification of Ethyl 2-amino-3-bromo-6-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this substituted aniline derivative. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Section 1: Method Development & Initial Setup

This section focuses on the foundational decisions required to build a successful purification method from the ground up.

Q1: What is the primary challenge in purifying Ethyl 2-amino-3-bromo-6-methoxybenzoate on silica gel, and how do I address it?

Answer: The primary challenge stems from the basicity of the aromatic amine (-NH₂) group. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1][2] These acidic sites can protonate the basic amine, leading to strong ionic interactions.[1] This results in several common problems:

  • Peak Tailing/Streaking: The compound moves slowly and unevenly down the column, resulting in broad, streaky bands instead of sharp, well-defined peaks.[1]

  • Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted, leading to significant yield loss.[1][3]

  • On-Column Degradation: Prolonged exposure to the acidic silica surface can sometimes lead to the degradation of sensitive anilines.[3][4]

The most effective solution is to deactivate the acidic sites on the silica gel by adding a basic modifier to your mobile phase. [1][5]

  • Triethylamine (TEA): Adding 0.5-2% (v/v) triethylamine to your eluent is the most common and effective strategy.[1][5][6] The TEA is a stronger base than your target compound and will preferentially interact with the acidic silanol groups, effectively "shielding" your aniline from these problematic interactions.[1]

  • Ammonia: A solution of ammonia in methanol (e.g., 2 M NH₃ in MeOH) can be used as a polar component in your mobile phase (e.g., in a Dichloromethane/Methanol system).[1][6] This is particularly effective for more polar amines.[1]

Crucial First Step: Always perform a Thin Layer Chromatography (TLC) analysis first. Spot your crude material on a TLC plate and develop it in your chosen solvent system (e.g., Hexanes/Ethyl Acetate) both with and without the addition of ~1% TEA. You will likely observe a significant improvement in the spot shape (less streaking) and a slightly higher Rf value in the lane with TEA.[3][5] An ideal Rf for column chromatography is between 0.25 and 0.35.[3][7]

Q2: How do I select the best stationary and mobile phases for this compound?

Answer: The choice between normal-phase and reversed-phase chromatography depends on the polarity of your target compound relative to its impurities.

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (polar)[2]C18-bonded Silica (non-polar)[8][9]
Mobile Phase Non-polar solvent mixture (e.g., Hexanes/Ethyl Acetate) + 0.5-2% Triethylamine.[5][6]Polar solvent mixture (e.g., Water/Acetonitrile or Water/Methanol).[8][9]
Elution Order Least polar compounds elute first.Most polar compounds elute first.[8]
Best For... Separating the target compound from more polar impurities (which will stick to the silica) or much less polar impurities (which will elute quickly).Separating the target compound from less polar (more hydrophobic) impurities.[8]
Key Consideration The amine group requires a basic modifier (TEA) to prevent peak tailing.[1][3]May require pH adjustment of the mobile phase (e.g., adding a buffer or TEA) to ensure the amine is in its neutral, free-base form for better retention.[10]

Recommendation: Start with Normal-Phase chromatography on silica gel with a Hexanes/Ethyl Acetate + 1% TEA mobile phase. This is the most common, cost-effective, and scalable method for compounds of this type. Only consider reversed-phase if normal-phase fails to resolve your target compound from a key impurity.

Section 2: Troubleshooting Common Problems

This section addresses specific issues that may arise during the purification process and provides a logical framework for solving them.

Q3: My compound is streaking badly on the column despite adding triethylamine. What's wrong?

Answer: While adding TEA is usually effective, severe streaking can still occur due to a few factors. Follow this troubleshooting workflow:

G start Problem: Severe Streaking (Even with TEA) check_load Is the column overloaded? (>5% w/w crude:silica) start->check_load check_solubility Did the sample fully dissolve in the loading solvent? check_load->check_solubility No sol_overload Solution: Reduce sample load. Use a larger column or run multiple smaller columns. check_load->sol_overload Yes check_tea Is the TEA concentration sufficient? (Try increasing to 2%) check_solubility->check_tea Yes sol_solubility Solution: Use a stronger, minimal volume loading solvent. Consider dry loading. check_solubility->sol_solubility No check_packing Was the column packed properly? (Check for channels or cracks) check_tea->check_packing Yes sol_tea Solution: Increase TEA to 2% in eluent. Ensure TEA is fresh. check_tea->sol_tea No sol_packing Solution: Repack the column carefully. Ensure a homogenous slurry and level bed. check_packing->sol_packing No

Caption: Troubleshooting workflow for peak tailing.

  • Column Overloading: Loading too much crude material is a common cause of poor separation and tailing.[11] A general rule is to load no more than 1-5 g of crude material per 100 g of silica gel.

  • Sample Loading & Solubility: If you perform "wet loading," your sample must be dissolved in the minimum amount of solvent possible.[12] If the sample is not very soluble in your mobile phase, it can precipitate at the top of the column and then slowly leach out, causing severe tailing. In this case, dry loading is a superior technique.

  • Insufficient TEA: While 1% is a good starting point, some crude mixtures containing acidic impurities may require a higher concentration (e.g., 2%) to fully neutralize all active sites.

  • Poor Column Packing: An improperly packed column with channels, cracks, or air bubbles will lead to uneven solvent flow and band broadening.[2] Ensure you pack a homogenous slurry of silica in your mobile phase and let it settle into a uniform bed.

Q4: My yield is very low. Where did my compound go?

Answer: Low recovery is most often due to irreversible adsorption or on-column degradation.

  • Cause: As discussed in Q1, strong interaction with acidic silanol sites can permanently bind your compound to the silica.[1][3] If you ran the column without a basic modifier like TEA, this is the most likely culprit.

  • Solution:

    • Always use a basic modifier (TEA). This is non-negotiable for aromatic amines on silica.

    • "Flush" the column: After your initial elution, you can try flushing the column with a much more polar solvent system (e.g., 5-10% Methanol in Dichloromethane + 2% TEA) to see if any strongly-bound material can be recovered.

    • Consider an alternative stationary phase: If the problem persists, the compound may be too basic for modified silica. Neutral alumina or an amine-functionalized silica column can be excellent, albeit more expensive, alternatives that provide a more inert surface.[3][5][13] Amine-functionalized columns eliminate the need for a mobile phase modifier.[13]

Q5: I'm seeing a new, unexpected spot on my TLC after the column. What is it?

Answer: This suggests on-column degradation. Aromatic amines can be susceptible to oxidation or other reactions on the acidic surface of silica gel.[3][4]

  • Mechanism: The silica surface can catalyze degradation, especially if the compound remains on the column for an extended period.[4]

  • Prevention:

    • Deactivate the Silica: Use TEA in your mobile phase to create a more neutral environment.[3]

    • Work Quickly: Do not let the compound sit on the column for longer than necessary. Prepare your fractions and be ready to start the elution as soon as the sample is loaded.

    • Use Fresh Solvents: Peroxides in old ether solvents (like THF or Dioxane, if used) or other impurities can contribute to degradation.

    • Alternative Stationary Phases: If degradation is a persistent issue, using neutral alumina or a reversed-phase C18 column will provide a less harsh environment.[3]

Section 3: Experimental Protocols

This section provides detailed, step-by-step procedures for the recommended purification methods.

Protocol 1: Standard Normal-Phase Purification with Triethylamine

This protocol is the recommended starting point for purifying Ethyl 2-amino-3-bromo-6-methoxybenzoate.

  • Solvent System Selection:

    • Prepare several test solutions of Hexanes and Ethyl Acetate (EtOAc) in ratios such as 9:1, 8:2, and 7:3 (v/v). To each, add 1% Triethylamine (TEA).

    • Dissolve a small amount of your crude product and spot it on a TLC plate.

    • Develop the TLC plate in the test solutions. The ideal system will give your target compound an Rf value of ~0.3.[3][7]

  • Column Packing:

    • For every 1 g of crude material, measure out approximately 30-50 g of silica gel (230-400 mesh).

    • Prepare a slurry of the silica gel in your starting mobile phase (e.g., 9:1 Hexanes/EtOAc + 1% TEA).[3] The consistency should be like a thin milkshake, not a thick paste.

    • Pour the slurry into your column and use gentle air pressure or a pump to pack it into a firm, uniform bed. Ensure there are no air bubbles or cracks.

    • Add a thin layer (0.5 cm) of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase.

    • Collect fractions continuously in test tubes or vials.

    • Monitor the elution process by spotting fractions onto a TLC plate.

    • Once your product begins to elute, you may choose to switch to a slightly more polar mobile phase (isocratic or gradient elution) to speed up the process if needed.

  • Analysis and Work-up:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator. Note that removing the last traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

G cluster_prep Preparation cluster_load Loading cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Hex/EtOAc + 1% TEA) Target Rf ~0.3 Slurry 2. Prepare Silica Slurry in Mobile Phase TLC->Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Dry Load Sample (Adsorb on Silica) Pack->DryLoad Elute 5. Elute with Mobile Phase DryLoad->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor by TLC Collect->Monitor Monitor->Elute Adjust Polarity (if needed) Combine 8. Combine Pure Fractions Monitor->Combine Evap 9. Evaporate Solvent Combine->Evap

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern analysis of Ethyl 2-amino-3-bromo-6-methoxybenzoate

Comparative Guide to Mass Spectrometry Fragmentation Analysis of Ethyl 2-amino-3-bromo-6-methoxybenzoate: LC-ESI-HRMS vs. GC-EI-MS Ethyl 2-amino-3-bromo-6-methoxybenzoate (Molecular Formula: C₁₀H₁₂BrNO₃, Monoisotopic Mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Mass Spectrometry Fragmentation Analysis of Ethyl 2-amino-3-bromo-6-methoxybenzoate: LC-ESI-HRMS vs. GC-EI-MS

Ethyl 2-amino-3-bromo-6-methoxybenzoate (Molecular Formula: C₁₀H₁₂BrNO₃, Monoisotopic Mass: 273.0000 Da) is a highly functionalized anthranilic acid derivative. Because it contains multiple reactive moieties—an ethyl ester, a primary amine, a methoxy group, and a heavy halogen—it serves as an excellent model compound for advanced structural elucidation.

For researchers and drug development professionals, selecting the correct analytical platform to confirm the structural integrity of such intermediates is critical. This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) , detailing the mechanistic causality behind their distinct fragmentation patterns.

Platform Comparison & Analytical Strategy

The structural complexity of this compound requires orthogonal analytical approaches. The choice of ionization technique dictates the fragmentation pathways observed:

  • GC-EI-MS (Hard Ionization, 70 eV): EI imparts significant excess internal energy (typically 70 eV) to the molecule, stripping an electron to form the radical cation [M]•⁺. This platform is superior for driving deep skeletal rearrangements, specifically the proximity-driven "ortho effect," and provides highly reproducible spectra for library matching.

  • LC-ESI-HRMS/MS (Soft Ionization, Orbitrap HCD): ESI gently protonates the amino group to yield the intact[M+H]⁺ ion. By utilizing Higher-energy C-trap Dissociation (HCD), researchers can precisely control the stepwise fragmentation. The Orbitrap mass analyzer provides sub-3 ppm mass accuracy, which is indispensable for verifying the exact elemental composition of isobaric fragments.

G cluster_GC GC-EI-MS Platform (Hard Ionization) cluster_LC LC-ESI-HRMS/MS Platform (Soft Ionization) Sample Sample: Ethyl 2-amino-3-bromo-6-methoxybenzoate GC Gas Chromatography (Volatilization) Sample->GC LC Liquid Chromatography (Solvent Separation) Sample->LC EI Electron Ionization (70 eV) Extensive Fragmentation GC->EI Quad Single Quadrupole Nominal Mass EI->Quad Data Structural Elucidation & Orthogonal Validation Quad->Data ESI Electrospray Ionization (+) Protonated [M+H]+ LC->ESI Orbitrap HCD & Orbitrap High-Resolution Exact Mass ESI->Orbitrap Orbitrap->Data

Caption: Workflow comparison between GC-EI-MS and LC-ESI-HRMS/MS for structural elucidation.

Mechanistic Fragmentation Analysis

The fragmentation of Ethyl 2-amino-3-bromo-6-methoxybenzoate is governed by three primary structural features. Understanding the causality behind these cleavages ensures accurate spectral interpretation.

A. The Bromine Isotope Signature

Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the molecular ion and any fragment retaining the bromine atom will manifest as a distinct 1:1 doublet separated by exactly 1.997 Da. This serves as an intrinsic isotopic tracer; if a fragment lacks this 1:1 doublet, the cleavage event involved the expulsion of the bromine radical (•Br, 79/81 Da).

B. The "Ortho Effect" (Hydrogen Rearrangement)

In EI-MS, the spatial proximity of the C1 ethyl ester to the C2 amino group facilitates a classic "ortho effect" [1]. The lone pair on the carbonyl oxygen abstracts a hydrogen atom from the adjacent primary amine via a six-membered cyclic transition state. This is immediately followed by the neutral loss of an ethanol molecule (CH₃CH₂OH, 46 Da), generating a highly stable, fused heterocyclic radical cation at m/z 227 / 229. This pathway is a diagnostic hallmark for ortho-substituted benzoates [2].

C. Classic Ester and Ether Cleavages

When the ortho effect does not dominate, the molecule undergoes standard alpha-cleavages:

  • Ester Cleavage: Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to yield a resonance-stabilized acylium ion at m/z 228 / 230.

  • Methoxy Cleavage: The C6 methoxy group readily expels a methyl radical (•CH₃, 15 Da) to form a quinoid-type structure, a common occurrence in heavily substituted methoxyaromatics [3].

Fragmentation M_ion Molecular Ion [M]•+ m/z 273 / 275 (1:1) Acylium Acylium Ion [M - •OCH2CH3]+ m/z 228 / 230 M_ion->Acylium - 45 Da (Ester Cleavage) Ortho Ortho-Effect Ion [M - C2H5OH]•+ m/z 227 / 229 M_ion->Ortho - 46 Da (H-Rearrangement) Methoxy Demethylated Ion [M - •CH3]+ m/z 258 / 260 M_ion->Methoxy - 15 Da (Ether Cleavage) Secondary1 Loss of CO m/z 200 / 202 Acylium->Secondary1 - 28 Da Secondary2 Loss of CO m/z 199 / 201 Ortho->Secondary2 - 28 Da

Caption: Primary EI-MS fragmentation pathways of Ethyl 2-amino-3-bromo-6-methoxybenzoate.

Quantitative Data Presentation

The table below summarizes the expected quantitative fragmentation data, comparing the nominal mass data from GC-EI-MS with the exact mass data from LC-ESI-HRMS/MS.

Fragment IdentityNeutral LossGC-EI-MS (m/z, Nominal)LC-ESI-HRMS/MS (m/z, Exact)Diagnostic Value & Causality
Molecular Ion None273 / 275 ([M]•⁺)274.0075 / 276.0055 ([M+H]⁺)Base peak in ESI; confirms intact mass and 1:1 Br isotope ratio.
Demethylated Ion 15 Da (•CH₃)258 / 260259.9840 / 261.9820Confirms presence of the C6 methoxy ether linkage.
Acylium Ion 45 Da (•OCH₂CH₃)228 / 230228.9710 / 230.9690Standard alpha-cleavage of the ethyl ester.
Ortho-Effect Ion 46 Da (CH₃CH₂OH)227 / 229N/A (Rare in ESI)Confirms the ortho spatial relationship between -NH₂ and -COOCH₂CH₃.
Secondary Acylium 73 Da (45 + 28)200 / 202200.9760 / 202.9740Sequential loss of •OCH₂CH₃ followed by CO from the acylium ion.
Debrominated Ion 79/81 Da (•Br)194195.0890Loss of the halogen; the resulting peak lacks the 1:1 isotopic doublet.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific suitability checks to prevent false positives.

Protocol A: GC-EI-MS Analysis (Nominal Mass, Structural Fingerprinting)

Causality: A non-polar DB-5MS column is chosen to prevent secondary interactions with the basic amino group, ensuring sharp peak shapes without the need for prior derivatization.

  • System Suitability & Tuning: Inject Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with appropriate relative abundances (100%, >35%, >2%) to confirm proper electron multiplier gain and mass axis calibration.

  • Sample Preparation: Dissolve 1 mg of Ethyl 2-amino-3-bromo-6-methoxybenzoate in 1 mL of LC-MS grade Ethyl Acetate. Dilute 1:100 to achieve a 10 µg/mL working solution.

  • GC Parameters:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Splitless mode at 250 °C (ensures complete volatilization without thermal degradation).

    • Oven Program: 80 °C (hold 1 min) → ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Parameters:

    • Ion Source: 70 eV EI, Source Temp: 230 °C.

    • Scan Range: m/z 50–350.

  • Validation Check: Examine the spectrum at the analyte's retention time. The presence of the 1:1 doublet at m/z 273/275 validates the intact brominated molecule, while the m/z 227 peak validates the ortho-effect.

Protocol B: LC-ESI-HRMS/MS Analysis (Exact Mass, Stepwise Dissociation)

Causality: Formic acid (0.1%) is added to the mobile phase to act as a proton donor, maximizing the ionization efficiency of the primary amine to form [M+H]⁺. HCD is utilized instead of CID to bypass the "1/3 rule" (low mass cut-off) of ion traps, allowing the detection of low m/z fragments.

  • System Suitability & Calibration: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Adjust the Orbitrap parameters until the mass error for the calibration masses is strictly < 3 ppm.

  • Sample Preparation: Dissolve the analyte in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • LC Parameters:

    • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes (flow rate 0.4 mL/min).

  • MS/MS Parameters:

    • Ionization: ESI Positive mode, Capillary Temp: 320 °C, Spray Voltage: 3.5 kV.

    • Resolution: 70,000 (MS1) and 17,500 (MS2).

    • Fragmentation: HCD with Normalized Collision Energy (NCE) stepped at 20, 30, and 40.

  • Validation Check: Isolate the precursor m/z 274.0075. Confirm that the MS2 spectrum at NCE 30 yields the exact mass fragment m/z 228.9710 (mass error < 3 ppm), validating the loss of the ethoxy radical.

References

  • Title: Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Source: Journal of the American Society for Mass Spectrometry / PubMed Central (PMC) URL: [Link]

  • Title: Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Source: Rapid Communications in Mass Spectrometry / ResearchGate URL: [Link]

  • Title: Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Source: Analytical Chemistry (ACS Publications) URL: [Link]

Comparative

Ethyl 2-amino-3-bromo-6-methoxybenzoate versus unbrominated anthranilic acid derivatives

Architectural Evolution in Drug Design: Ethyl 2-Amino-3-bromo-6-methoxybenzoate vs. Unbrominated Anthranilic Acid Scaffolds Anthranilic acid derivatives are universally recognized as privileged scaffolds in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Evolution in Drug Design: Ethyl 2-Amino-3-bromo-6-methoxybenzoate vs. Unbrominated Anthranilic Acid Scaffolds

Anthranilic acid derivatives are universally recognized as privileged scaffolds in medicinal chemistry. They are foundational to the development of small-molecule kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR)[1][2]. When designing a synthetic pipeline, the decision to utilize a standard unbrominated precursor (e.g., ethyl 2-amino-6-methoxybenzoate) versus a halogenated analog like Ethyl 2-amino-3-bromo-6-methoxybenzoate (CAS: 1249770-65-7)[3] fundamentally dictates both the chemical space available to the medicinal chemist and the ultimate pharmacodynamic profile of the drug candidate.

As a Senior Application Scientist, I have structured this guide to objectively compare these two classes of compounds, detailing the mechanistic causality behind their use and providing self-validating experimental workflows for their application.

Structural and Physicochemical Divergence

The introduction of a bromine atom at the 3-position is not merely a structural tweak; it is a strategic maneuver that alters the molecule's electronic distribution, steric profile, and reactivity.

Table 1: Physicochemical & Structural Comparison

ParameterUnbrominated Anthranilic Acid DerivativeBrominated Derivative (Ethyl 2-amino-3-bromo-6-methoxybenzoate)
Molecular Formula C₁₀H₁₃NO₃ (Ethyl 2-amino-6-methoxybenzoate)C₁₀H₁₂BrNO₃[3]
Molecular Weight 195.22 g/mol 274.11 g/mol [3]
Primary Reactivity Amide coupling, ester hydrolysisPd-catalyzed cross-coupling, nucleophilic substitution[4]
Lipophilicity (LogP) BaselineElevated (Improves membrane permeability)
Steric Profile Flexible rotation around the amine/esterConformationally locked due to bulky ortho-bromine
Target Binding Standard hydrogen bonding / Van der WaalsCapable of highly directional Halogen Bonding [5]

Mechanistic Insights: The Causality of Bromination

Why intentionally introduce a heavy halogen into an anthranilic acid core during drug discovery? The rationale rests on three pillars:

  • Halogen Bonding (Pharmacodynamics): Historically, halogens were viewed merely as lipophilic space-fillers. However, modern rational drug design leverages halogen bonding—a highly directional, non-covalent interaction. The covalently bound bromine acts as a Lewis acid via its electropositive σ -hole, interacting strongly with Lewis bases (such as oxygen or nitrogen in the protein backbone of a kinase hinge region)[5]. This interaction dramatically enhances binding affinity and target selectivity.

  • Synthetic Versatility (Chemistry): Unbrominated anthranilic acids restrict chemists to linear modifications (e.g., amide coupling). The C-Br bond serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling the rapid construction of complex, multi-ring architectures[4].

  • Conformational Control: The steric bulk of the bromine atom at the 3-position restricts the free rotation of the adjacent amino and ester groups. This pre-organizes the molecule into a biologically active conformation, significantly reducing the entropic penalty upon receptor binding.

Divergent Experimental Workflows

The choice of starting material dictates the complexity of the final therapeutic agent. The diagram below illustrates the divergent synthetic pathways.

Workflow A Unbrominated Anthranilic Acid B Electrophilic Bromination (NBS, DMF, 0°C) A->B Halogenation D Amide/Ester Modifications Only A->D Direct Derivatization C Ethyl 2-amino-3-bromo- 6-methoxybenzoate B->C E Pd-Catalyzed Cross-Coupling C->E Suzuki/Buchwald F Limited Chemical Space D->F G Complex Bioactive Architectures E->G

Divergent synthetic workflows for unbrominated vs. brominated anthranilic acid derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where physical observations confirm chemical transformations.

Protocol A: Regioselective Bromination to yield Ethyl 2-amino-3-bromo-6-methoxybenzoate

Causality: N-Bromosuccinimide (NBS) is chosen over Br₂ gas because it provides a low, steady concentration of electrophilic bromine, preventing over-bromination[4]. The reaction is run at 0 °C to control the exotherm and maximize regioselectivity at the 3-position (which is highly nucleophilic due to being ortho to the strongly activating -NH₂ group).

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of ethyl 2-amino-6-methoxybenzoate in anhydrous N,N-Dimethylformamide (DMF) (5 mL/mmol). Cool the solution to 0 °C using an ice bath.

  • Addition: Add 1.05 equivalents of NBS portion-wise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1). The starting material will disappear, replaced by a new, less polar spot (higher Rf value) due to the lipophilic bromine atom.

  • Workup: Pour the reaction mixture slowly into rapidly stirring ice-water.

  • Self-Validation (Isolation): The hydrophobic brominated product will immediately crash out of the aqueous solution as a solid precipitate. Filter, wash with cold water, and dry under a vacuum to yield Ethyl 2-amino-3-bromo-6-methoxybenzoate.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Brominated Scaffold

Causality: Utilizing the C-Br bond to install an aryl group expands the pharmacophore. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand stabilizes the palladium intermediate and accelerates reductive elimination, which is critical for sterically hindered ortho-substituted bromides.

Step-by-Step Methodology:

  • Setup: Combine 1.0 eq of Ethyl 2-amino-3-bromo-6-methoxybenzoate, 1.2 eq of an arylboronic acid, and 2.0 eq of K₂CO₃ in a Schlenk tube.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Crucial Step: Bubble Argon gas through the solution for 15 minutes. Oxygen poisons the Pd(0) catalytic cycle; degassing ensures the catalyst remains active.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ under an Argon counterflow. Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation (In-Process): A healthy catalytic cycle will maintain a consistent color. If the solution turns completely black with visible particulates, the Pd(0) has aggregated (catalyst death).

  • Workup & Validation: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Analyze the crude mixture via Mass Spectrometry (MS). Self-Validation: The distinct M / M+2 isotopic pattern (1:1 ratio) characteristic of the brominated starting material will be entirely absent in the product mass spectrum, confirming successful cross-coupling.

Performance Comparison in Drug Discovery

When these scaffolds are translated into biological models (such as kinase inhibition assays), the brominated derivatives consistently demonstrate superior pharmacological metrics.

Table 2: Impact on Drug Discovery Parameters

Performance MetricUnbrominated ScaffoldBrominated Scaffold (Ethyl 2-amino-3-bromo-6-methoxybenzoate)
Kinase Hinge Binding Moderate (Relies on -NH₂ hydrogen bonding)High (Synergistic H-bonding + Halogen Bonding)[5]
Metabolic Stability Susceptible to CYP450 oxidation at the 3-positionHigh (Bromine blocks metabolic soft spots)
Structural Diversity Low (Limited to linear growth)Exceptionally High (Radial growth via cross-coupling)[4]
In Vivo Efficacy Potential BaselineEnhanced due to optimized LogP and target residence time[1]

References

  • Source: cato-chem.
  • Source: benchchem.
  • Source: tandfonline.
  • Source: acs.
  • Source: scielo.org.

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Validation

A Researcher's Guide to the Electronic Effects of Methoxy Groups in Brominated Benzoate Esters

As a Senior Application Scientist, my experience has shown that a nuanced understanding of substituent effects is paramount for predictable and efficient molecular design, particularly in the fields of medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my experience has shown that a nuanced understanding of substituent effects is paramount for predictable and efficient molecular design, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth comparison of the electronic effects imparted by a methoxy group at various positions on a brominated benzoate ester scaffold. We will move beyond simple classification, exploring the subtle yet significant interplay between inductive and resonance effects and how these are manifested in tangible, measurable data. This guide is structured to provide not just the "what," but the "why," grounding our discussion in established chemical principles and providing actionable experimental protocols for validation.

The Theoretical Framework: A Tug-of-War of Electrons

The chemical personality of a substituted benzene ring is dictated by the electronic properties of its substituents. In the case of brominated methoxybenzoate esters, we have three key players, each exerting its own influence.

  • The Ester Group (e.g., -COOCH₃): This group is consistently electron-withdrawing. It exerts a moderate inductively withdrawing effect (-I) due to the electronegativity of its oxygen atoms and a powerful electron-withdrawing resonance effect (-M) that delocalizes electron density from the ring into the carbonyl.[1] The ester group is therefore deactivating and directs incoming electrophiles to the meta position.

  • The Bromo Group (-Br): Halogens present a classic case of competing effects. Bromine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system, a positive resonance effect (+M).[1] For halogens, the inductive effect is stronger than the resonance effect, making the bromo group an overall deactivating substituent.[1] Despite this, the resonance donation to the ortho and para positions makes it an ortho, para-director.

  • The Methoxy Group (-OCH₃): The methoxy group is a powerful activating group. While the oxygen atom is electronegative (-I effect), its ability to donate a lone pair of electrons to the ring via resonance (+M effect) is far more significant.[2] This strong electron donation substantially increases the electron density of the ring, particularly at the ortho and para positions, making it a potent ortho, para-director.[2]

The net electronic effect on the aromatic ring is a complex vector sum of these individual contributions, critically dependent on the relative positioning of the three groups. This guide will focus on comparing isomers to illustrate these differences.

Visualizing Electronic Influence

The interplay of these inductive and resonance effects can be visualized to better understand their directional nature and how they combine in different isomers.

G cluster_0 Isomer A: Methyl 2-Bromo-4-methoxybenzoate cluster_1 Isomer B: Methyl 3-Bromo-4-methoxybenzoate ring_A C-COOCH₃ C-Br C C-OCH₃ C C ester_A COOCH₃ ester_A->ring_A:f1 -I, -M bromo_A Br bromo_A->ring_A:f2 -I > +M methoxy_A OCH₃ methoxy_A->ring_A:f4 +M > -I ring_B C-COOCH₃ C C-Br C-OCH₃ C C ester_B COOCH₃ ester_B->ring_B:f1 -I, -M bromo_B Br bromo_B->ring_B:f3 -I > +M methoxy_B OCH₃ methoxy_B->ring_B:f4 +M > -I

Caption: Competing electronic effects in two isomers of methyl bromomethoxybenzoate.

In Isomer A, the powerful electron-donating methoxy group is para to the bromine and meta to the withdrawing ester. Its activating (+M) effect strongly influences the entire ring. In Isomer B, the methoxy group is ortho to the bromine and meta to the ester. Here, the proximity of the three groups leads to a more complex distribution of electron density.

Comparative Analysis via Spectroscopic Data

Spectroscopy provides a powerful, non-destructive window into the electronic environment of a molecule. By comparing the spectra of different isomers, we can directly observe the consequences of substituent positioning. Aromatic compounds produce distinctive signals in IR and NMR spectroscopy that allow for the determination of substitution patterns.[3]

¹H NMR Spectroscopy

The chemical shift (δ) of aromatic protons is highly sensitive to the local electron density. Electron-donating groups (EDGs) like methoxy shield nearby protons, causing them to resonate at a lower δ (upfield). Electron-withdrawing groups (EWGs) like bromo and ester deshield them, shifting them to a higher δ (downfield).[4][5]

Table 1: Comparative ¹H NMR Chemical Shifts (Aromatic Region) for Two Isomers

CompoundProton PositionExpected δ (ppm)Rationale
Methyl 2-Bromo-5-methoxybenzoate H-3~7.32ortho to EWG (Br), meta to EDG (OCH₃)
H-4~6.90ortho to EDG (OCH₃), meta to EWG (Br)
H-6~7.53ortho to EWG (Ester)
Methyl 3-Bromo-4-methoxybenzoate H-2~8.24ortho to EWG (Ester), meta to EWG (Br)
H-5~6.93ortho to EDG (OCH₃)
H-6~7.99ortho to EWG (Br), meta to EDG (OCH₃)

Note: The chemical shifts are based on reported experimental data.[6] The analysis demonstrates how the interplay of effects dictates the final chemical shift.

¹³C NMR Spectroscopy

Aromatic carbons resonate between 120-150 ppm.[5] The trends observed in ¹H NMR are mirrored in ¹³C NMR. Carbons attached to electron-donating groups are shielded (lower δ), while those attached to electron-withdrawing groups are deshielded (higher δ). The number of unique signals can also confirm the substitution pattern based on molecular symmetry.[5]

Infrared (IR) Spectroscopy

The C=O stretching frequency of the ester group is a sensitive probe of electronic effects.

  • Electron-Donating Groups (+M, +I): When an EDG (like the methoxy group) is positioned to donate electron density into the ring and, through conjugation, to the ester group, it weakens the C=O double bond. This is because the resonance contribution of the C⁺-O⁻ form is increased. A weaker bond vibrates at a lower frequency.

  • Electron-Withdrawing Groups (-M, -I): EWGs pull electron density away from the ester, strengthening the C=O bond and increasing its vibrational frequency.

Therefore, by comparing the ν(C=O) of different brominated methoxybenzoate isomers, one can rank the net electron-donating/withdrawing effect experienced by the ester group. Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[4][7]

Quantifying Electronic Effects: Reactivity and Hammett Plots

While spectroscopy provides a static picture, kinetic studies reveal the dynamic consequences of these electronic effects. The Hammett equation, log(k/kₓ) = ρσ, is a cornerstone of physical organic chemistry that provides a quantitative measure of a substituent's electronic influence on a reaction's rate (k) or equilibrium.[8][9]

  • σ (Sigma): The substituent constant, which depends on the nature and position of the substituent. A positive σ indicates an electron-withdrawing group, while a negative σ signifies an electron-donating group.

  • ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to electronic effects.[10]

A common method to determine these effects in benzoate esters is to study their rates of alkaline hydrolysis. By measuring the hydrolysis rates for a series of isomers and comparing them to the unsubstituted parent compound, one can deduce the net electronic impact of the bromo and methoxy groups in their specific arrangement. An isomer that hydrolyzes faster than methyl benzoate will have a net electron-withdrawing effect at the reaction center (the ester carbonyl), while one that hydrolyzes slower will have a net electron-donating effect. Nonlinear Hammett plots can sometimes indicate a change in the rate-determining step or complex ground-state interactions.

Experimental Protocols

To validate the principles discussed, rigorous experimental work is essential. The following protocols provide a framework for the synthesis, characterization, and kinetic analysis of a representative compound, Methyl 2-Bromo-4-methoxybenzoate.

Protocol 1: Synthesis of Methyl 2-Bromo-4-methoxybenzoate

This protocol describes the electrophilic bromination of methyl 4-methoxybenzoate. The choice of N-Bromosuccinimide (NBS) over elemental bromine (Br₂) can offer milder conditions and improved handling. The methoxy group is a strong ortho, para-director; bromination will primarily occur at the positions ortho to it.[2][11]

G start Start: Dissolve Methyl 4-methoxybenzoate in Acetic Acid step1 Cool solution to 0 °C in an ice bath start->step1 step2 Slowly add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise step1->step2 Maintain temperature to control selectivity step3 Stir at 0 °C and monitor by TLC until starting material is consumed step2->step3 step4 Quench reaction by pouring into ice-cold water step3->step4 step5 Extract with Ethyl Acetate (3x) step4->step5 step6 Wash organic layer with saturated NaHCO₃, then brine step5->step6 Removes acid catalyst and aqueous impurities step7 Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate step6->step7 step8 Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) step7->step8 Separates isomers and impurities end End: Pure Methyl 2-Bromo-4-methoxybenzoate step8->end

Caption: Workflow for the synthesis and purification of Methyl 2-Bromo-4-methoxybenzoate.

Detailed Steps:

  • Reaction Setup: Dissolve methyl 4-methoxybenzoate (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (1.0 eq.) in portions over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of a milder brominating agent like NBS helps control the reaction and minimize the formation of dibrominated byproducts.[12]

  • Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).[11][12]

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid, followed by a wash with saturated sodium chloride (brine) solution to aid in phase separation.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 2-bromo isomer from other isomers and impurities.[12]

Protocol 2: Spectroscopic and Kinetic Characterization
  • NMR Spectroscopy: Prepare a sample by dissolving ~10-20 mg of the purified ester in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra.

  • IR Spectroscopy: Obtain an IR spectrum of the pure product, either as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

  • Kinetic Analysis (Ester Hydrolysis): a. Prepare a stock solution of the purified ester in a suitable solvent (e.g., 80% DMSO/20% H₂O). b. Prepare a solution of aqueous NaOH of known concentration. c. Initiate the reaction at a constant temperature (e.g., 25.0 °C) by mixing the two solutions in a cuvette. d. Monitor the reaction progress over time by observing the disappearance of the ester or the appearance of the carboxylate product using UV-Vis spectroscopy. e. Calculate the pseudo-first-order rate constant (k_obs) from the spectroscopic data. Repeat for different isomers to obtain comparative rates.

Conclusion

The electronic character of a brominated benzoate ester is not a simple sum of its parts but a complex outcome of the positional interplay between its substituents. The methoxy group, a powerful resonance donor, can significantly modulate the electron density of the aromatic ring. Its ability to counteract the electron-withdrawing nature of the bromo and ester groups is critically dependent on its location. As demonstrated through spectroscopic analysis and principles of chemical kinetics, isomers with different methoxy group placements exhibit distinct electronic profiles. For researchers in drug development and materials science, a deep appreciation of these comparative effects is not merely academic; it is a fundamental prerequisite for the rational design of molecules with tailored reactivity, binding affinities, and physicochemical properties.

References

  • ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters... Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining. Retrieved from [Link]

  • Unknown Source. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • ACS Publications. (2013, April 29). Theoretical Hammett Plot for the Gas-Phase Ionization of Benzoic Acid versus Phenol: A Computational Chemistry Lab Exercise. Journal of Chemical Education. Retrieved from [Link]

  • CU Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • ACS Publications. (2022, June 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 2-amino-3-bromo-6-methoxybenzoate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling, lifecycle management, and disposal of complex halogenated intermediates. Ethyl 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling, lifecycle management, and disposal of complex halogenated intermediates. Ethyl 2-amino-3-bromo-6-methoxybenzoate (CAS: 1249770-65-7) presents a unique, tri-fold disposal challenge: it is simultaneously an aromatic amine, an ester, and a brominated compound[1].

Improper disposal of this compound not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental toxicity risks. To build a culture of uncompromising laboratory safety, we must move beyond merely following rules; we must understand the chemical causality behind them.

Mechanistic Risk Assessment: The Causality of Segregation

Why can't Ethyl 2-amino-3-bromo-6-methoxybenzoate be disposed of in standard organic waste? The presence of the bromine atom dictates the entire waste stream trajectory.

Halogenated organic wastes must be strictly segregated from non-halogenated streams[2]. Mixing brominated compounds with standard flammable solvents (like acetone or methanol) without proper labeling can lead to catastrophic outcomes during commercial disposal. Halogens lower the flash point of waste mixtures and require specialized high-temperature incineration (>1100°C) equipped with flue gas scrubbers[3]. These scrubbers are necessary to neutralize hydrobromic acid (HBr) generated during combustion and to prevent the synthesis of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs).

Furthermore, the aromatic amine moiety is notorious for its environmental persistence and aquatic toxicity. If discharged into the environment, aromatic amines can undergo bioaccumulation and oxidative degradation into highly reactive, toxic intermediates[4]. Therefore, complete oxidative destruction or specialized incineration is non-negotiable.

Quantitative Data & Hazard Profiling

To ensure operational clarity, the physicochemical parameters and compatibility metrics for this compound are summarized below.

Table 1: Physicochemical & Hazard Profile

Parameter Value / Classification
Chemical Name Ethyl 2-amino-3-bromo-6-methoxybenzoate
CAS Number 1249770-65-7[1]
Molecular Formula C10H12BrNO3[1]
Molecular Weight 274.11 g/mol [1]
Primary Hazard Classes Halogenated Organic, Aromatic Amine

| Required Disposal Method | High-Temperature Incineration with Scrubbing[3] |

Table 2: Waste Segregation Compatibility Matrix

Waste Stream Compatibility Causality / Rationale
Halogenated Solvents (DCM, Chloroform) Highly Compatible Shares the same incineration temperature and EHS treatment requirements[2].
Non-Halogenated Solvents (Acetone, EtOH) Incompatible Diluting halogens in flammable streams disrupts incineration parameters and increases disposal costs[2].
Strong Oxidizers / Peroxides Strictly Incompatible Risk of uncontrolled, exothermic oxidation of the aromatic amine group[5].

| Strong Acids / Bases | Incompatible | Can trigger ester hydrolysis or exothermic salt formation[5]. |

Disposal Logic & Workflow Visualization

The following decision matrix outlines the logistical routing for waste containing Ethyl 2-amino-3-bromo-6-methoxybenzoate.

G Start Waste Generation: Ethyl 2-amino-3-bromo-6-methoxybenzoate State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Phase Liquid Liquid Solution (Dissolved in Solvent) State->Liquid Liquid Phase SolidWaste Route to 'Hazardous Solid Waste' Stream Solid->SolidWaste SolventCheck Identify Solvent Matrix Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated HalWaste Route to 'Halogenated Organic Waste' Stream Halogenated->HalWaste MixWaste Reclassify as 'Halogenated Waste' (Bromine content dictates stream) NonHalogenated->MixWaste >5% Halogen Rule Incineration High-Temperature Incineration (>1100°C) with Flue Gas Scrubbing HalWaste->Incineration MixWaste->Incineration SolidWaste->Incineration

Decision matrix for the segregation and disposal of brominated aromatic amine waste streams.

Operational Workflows: Step-by-Step Disposal Methodologies

As scientists, we must ensure that every protocol we execute is a self-validating system —meaning the procedure itself provides observable feedback confirming its success or failure. Below are the two primary methodologies for handling this compound.

Protocol A: Institutional RCRA-Compliant Segregation (Bulk Waste)

This is the standard operational procedure for routine laboratory waste management, ensuring safe hand-off to licensed environmental contractors.

  • Volume Assessment: Ensure the liquid waste container is filled to no more than 75% capacity to allow for vapor expansion and prevent pressure buildup[5].

  • Container Selection: Use only High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Do not use standard metal cans, as trace HBr from degradation can cause corrosion.

  • Solvent Segregation: If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the entire mixture must be reclassified and poured into the Halogenated Organic Waste carboy[2]. The presence of the bromine atom supersedes the bulk solvent classification.

  • GHS Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container[2]. Explicitly list "Ethyl 2-amino-3-bromo-6-methoxybenzoate" and note "Contains Brominated Aromatic Amine" to alert the disposal facility of the required incineration parameters.

  • Storage: Store in a ventilated, flammable storage cabinet away from strong oxidizers and bases until pickup by EHS personnel[5].

Protocol B: Laboratory-Scale Oxidative Deactivation (Small Scale)

For researchers needing to neutralize small, residual quantities (<0.01 mol) of the pure compound before disposal, chemical deactivation via acidified potassium permanganate is an excellent, self-validating method that entirely destroys the toxic aromatic amine functional group[6].

Note: This procedure should only be carried out by knowledgeable laboratory workers inside a certified fume hood[6].

  • Acidic Dissolution: In a 5-L round-bottom flask, dissolve 0.01 mol of Ethyl 2-amino-3-bromo-6-methoxybenzoate in 3 L of 1.7 N sulfuric acid (H₂SO₄)[6]. Causality: The acidic environment protonates the amine, increasing its solubility and preparing it for oxidation.

  • Oxidant Addition: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) to the flask[6]. The solution will turn a deep, opaque purple.

  • Incubation: Allow the solution to stir at room temperature for 8 hours[6]. Self-Validation Step 1: As the aromatic amine is oxidized, the permanganate (Mn VII) is reduced to manganese dioxide (Mn IV), and the solution will transition from vibrant purple to a murky brown suspension.

  • Quenching the Oxidant: Slowly add solid sodium hydrogen sulfite (NaHSO₃) in small portions with continuous stirring[6]. Self-Validation Step 2: The bisulfite reduces the insoluble brown manganese dioxide into soluble, colorless manganese (II) sulfate. Continue addition until the solution becomes completely clear and transparent.

  • Final Disposal: Once the solution is clear (confirming the complete neutralization of the oxidant and destruction of the amine), adjust the pH to ~7 using dilute sodium hydroxide. The resulting neutralized, aqueous mixture can then be routed to standard aqueous hazardous waste[6].

References

  • Centre for Environmental Rights. "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste." cer.org.za. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca. Available at: [Link]

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." tennessee.edu. Available at: [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." epfl.ch. Available at: [Link]

  • Sustainability Directory. "Aromatic Amine Pollution." sustainability-directory.com. Available at: [Link]

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